メチルジヒドロオロテート

概要

説明

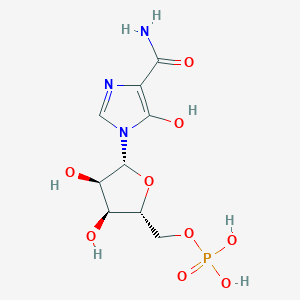

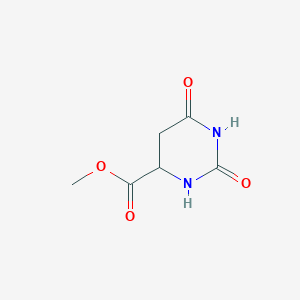

Methyl dihydroorotate (MDO) is an important intermediate in the pyrimidine biosynthesis pathway and is an important component in the synthesis of nucleotides. MDO is a methyl ester of dihydroorotic acid (DHO). It is a colorless, water-soluble, crystalline solid with a molecular weight of 134.11 g/mol. MDO is synthesized from DHO and methanol in a two-step reaction.

科学的研究の応用

ヒトジヒドロオロテートデヒドロゲナーゼ(hDHODH)阻害剤

メチルジヒドロオロテートは、hDHODHの強力な阻害剤です . この酵素は、de novoピリミジン生合成に関与しており、これは、高度に増殖するがん細胞や病原体にとって重要な生体経路です . したがって、新規hDHODHリガンドの同定は、医薬品化学のホットトピックです .

急性骨髄性白血病の治療標的

メチルジヒドロオロテートが阻害するhDHODHは、急性骨髄性白血病の治療のための有望な治療標的であることが証明されています .

多発性骨髄腫の治療標的

同様に、hDHODHは、多発性骨髄腫の治療のための潜在的な治療標的でもあります .

ウイルスおよび細菌感染症の治療標的

メチルジヒドロオロテートによって阻害される酵素hDHODHは、ウイルスおよび細菌感染症の治療のための潜在的な標的です .

免疫抑制薬の開発

ヒトジヒドロオロテートデヒドロゲナーゼ(hDHODH)は、免疫抑制薬の開発のための魅力的な標的の1つであり、抗がん剤や抗白血病薬の潜在的な標的でもあります .

抗がん剤の潜在的な標的

上記のように、hDHODHは、抗がん剤の潜在的な標的でもあります .

抗白血病薬の潜在的な標的

抗がん剤の潜在的な標的であることに加えて、hDHODHは、抗白血病薬の潜在的な標的でもあります .

様々な疾患の治療

作用機序

Target of Action

The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .

Mode of Action

Methyl dihydroorotate interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .

Biochemical Pathways

The inhibition of DHODH by Methyl dihydroorotate affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, Methyl dihydroorotate disrupts this pathway, leading to a decrease in the production of these nucleotides .

Pharmacokinetics

The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .

Result of Action

The inhibition of DHODH by Methyl dihydroorotate leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .

Action Environment

The action, efficacy, and stability of Methyl dihydroorotate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of Methyl dihydroorotate

Safety and Hazards

将来の方向性

Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .

生化学分析

Biochemical Properties

Methyl dihydroorotate interacts with the enzyme DHODH, a flavin-dependent mitochondrial enzyme . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This interaction is crucial for the de novo synthesis of pyrimidine .

Cellular Effects

Methyl dihydroorotate, through its interaction with DHODH, influences various cellular processes. The activity of DHODH is linked to the mitochondrial respiratory chain in cancer cells . Inhibition of DHODH reduces mitochondrial respiration, promotes glycolysis, and enhances GLUT4 translocation to the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of Methyl dihydroorotate involves its conversion to orotate by DHODH . This process is part of the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation .

Temporal Effects in Laboratory Settings

The inhibition of DHODH, which uses Methyl dihydroorotate as a substrate, has been shown to lead to the depletion of intracellular pyrimidine pools, affecting cellular function .

Dosage Effects in Animal Models

The inhibition of DHODH, which Methyl dihydroorotate interacts with, has been shown to have effects on pancreatic cells and improve metabolic balance in db/db mice, a model for obesity-induced diabetes .

Metabolic Pathways

Methyl dihydroorotate is involved in the de novo pyrimidine synthesis pathway . It is converted to orotate by DHODH, a process that is linked to the mitochondrial respiratory chain .

Transport and Distribution

Dhodh, the enzyme it interacts with, is located in the inner membrane of mitochondria .

Subcellular Localization

Methyl dihydroorotate is likely to be found in the mitochondria, given that the enzyme it interacts with, DHODH, is located in the inner membrane of mitochondria . The activity of DHODH is linked to the mitochondrial respiratory chain .

特性

IUPAC Name |

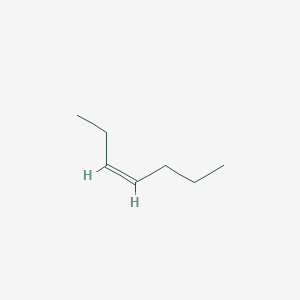

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341654 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23903-57-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)